molecular formula C21H20N2O2 B11244091 1-benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11244091
M. Wt: 332.4 g/mol
InChI Key: GNCWWNQLHRKYKA-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves several steps. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

1-Benzyl-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker for treating hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine used for its vasodilatory effects in the treatment of hypertension.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-7-6-10-19(16(15)2)22-21(25)18-11-12-20(24)23(14-18)13-17-8-4-3-5-9-17/h3-12,14H,13H2,1-2H3,(H,22,25)

InChI Key

GNCWWNQLHRKYKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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